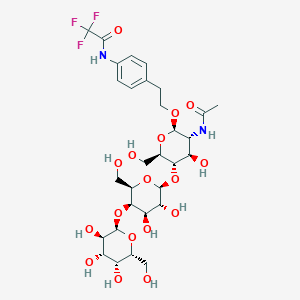
(4-Amino-6-chloropyridin-3-yl)methanol
Übersicht
Beschreibung
“(4-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound with the linear formula C6H7ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-Amino-6-chloropyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) . The compound has a molecular weight of 158.59 g/mol .Physical And Chemical Properties Analysis
“(4-Amino-6-chloropyridin-3-yl)methanol” has a boiling point of 399.8°C at 760 mmHg . It is a solid substance . The compound has a molecular weight of 158.59 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4-Amino-6-chloropyridin-3-yl)methanol and its derivatives have been explored for their antimicrobial properties. A study by Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives, including those related to (4-Amino-6-chloropyridin-3-yl)methanol, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Catalyst in Organic Synthesis
The compound plays a role in catalysis for organic synthesis. A 2020 study by Zhao et al. detailed a catalyst-free domino reaction involving N-heteroarylmethyl derivatives of (4-Amino-6-chloropyridin-3-yl)methanol, contributing to the synthesis of furan compounds with potential biological activity (Zhao et al., 2020).
Structural Analysis in Chemistry
Its derivatives are useful in structural analysis and chemical synthesis studies. Swenson, Bera, and Nair (2002) resolved the base structure of a related compound, demonstrating its applications in crystallography and molecular structure analysis (Swenson, Bera, & Nair, 2002).
Biocatalysis and Green Chemistry
Research by Chen et al. (2021) showcased the use of (4-Amino-6-chloropyridin-3-yl)methanol derivatives in biocatalytic processes, emphasizing its role in green chemistry and efficient synthesis (Chen et al., 2021).
Drug Synthesis Intermediate
It serves as a key intermediate in drug synthesis. For instance, Ni, Zhou, and Sun (2012) described the production of a chiral intermediate of the anti-allergic drug Betahistine using a derivative of (4-Amino-6-chloropyridin-3-yl)methanol (Ni, Zhou, & Sun, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-amino-6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMOPIIGPZZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610534 | |
| Record name | (4-Amino-6-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-chloropyridin-3-yl)methanol | |
CAS RN |
846036-96-2 | |
| Record name | (4-Amino-6-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)






![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

